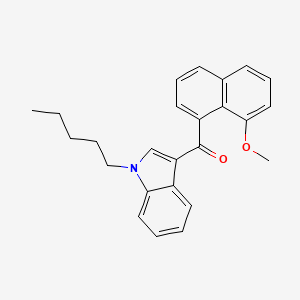

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JWH 081 8-メトキシナフチル異性体は、JWH 081と構造的に関連する合成カンナビノイドです。 中央カンナビノイド受容体1(CB1)に対する高い親和性と、末梢カンナビノイド受容体2(CB2)に対する親和性の低下が知られています 。 この化合物は、法科学および研究アプリケーションにおいて分析用標準物質として頻繁に使用されます .

準備方法

合成経路と反応条件

JWH 081 8-メトキシナフチル異性体の合成には、1-ペンチル-1H-インドール-3-カルボン酸と8-メトキシ-1-ナフチルアミンを特定の条件下で反応させることが含まれます 。 反応には通常、ジメチルホルムアミド(DMF)などの溶媒と、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬が必要となり、アミド結合の形成が促進されます .

工業生産方法

JWH 081 8-メトキシナフチル異性体の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、自動反応器の使用と反応条件の精密な制御が含まれ、高収率と純度が確保されます 。 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製されます .

化学反応の分析

反応の種類

JWH 081 8-メトキシナフチル異性体は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用して酸化できます.

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を使用して行うことができます.

置換: この化合物は、特にメトキシ基において、水素化ナトリウム(NaH)やtert-ブトキシドカリウム(KOtBu)などの試薬を使用して求核置換反応を起こすことができます.

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム(KMnO4).

還元: 乾燥エーテルまたはテトラヒドロフラン(THF)中での水素化リチウムアルミニウム(LiAlH4).

置換: ジメチルスルホキシド(DMSO)中での水素化ナトリウム(NaH)またはtert-ブタノール中でのtert-ブトキシドカリウム(KOtBu).

生成される主な生成物

還元: アルコールまたはアミンの生成.

科学研究の応用

JWH 081 8-メトキシナフチル異性体は、いくつかの科学研究の応用を持っています。

科学的研究の応用

JWH 081 8-methoxynaphthyl isomer has several scientific research applications:

作用機序

類似化合物との比較

生物活性

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C25H25NO2

- Molecular Weight : 371.47 g/mol

- CAS Number : 210179-46-7

This compound acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.

1. Psychoactive Properties

Synthetic cannabinoids like this compound are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.

2. Anti-inflammatory Effects

Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Neurotoxicity

At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Effects on Neurotransmission | Demonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders. |

| Study 2 : Inflammatory Response | Found that this compound significantly reduced pro-inflammatory cytokines in vitro. |

| Study 3 : Neurotoxicity Assessment | Reported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.

特性

IUPAC Name |

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQSHGRPSVJODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017319 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349837-48-4 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。